Boc-L-Cys(Et)-OH
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for Boc-L-Cys(Et)-OH is (2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This nomenclature reflects the compound’s core structural elements:
- A propanoic acid backbone substituted at the second carbon (C2) with a tert-butoxycarbonyl (Boc) protected amino group.
- A thioether linkage at the third carbon (C3), where a sulfur atom connects the ethyl group to the cysteine side chain.
The systematic classification places this compound within the N-protected α-amino acids family, characterized by the presence of a Boc group (a common amine-protecting moiety) and a modified cysteine residue. The ethyl thioether substitution distinguishes it from other cysteine derivatives, such as Boc-L-Cys(Me)-OH (methyl thioether) or Boc-L-Cys(Trt)-OH (trityl-protected).
CAS Registry Number and Molecular Formula Verification
This compound is uniquely identified by its CAS Registry Number 16947-82-3 , a universal identifier for chemical substances. Its molecular formula, C₁₀H₁₉NO₄S , corresponds to a molecular weight of 249.33 g/mol . The formula breakdown confirms the presence of:
- 10 carbon atoms : Derived from the Boc group (C₄H₉O₂), ethyl thioether (C₂H₅S), and cysteine backbone (C₃H₅NO₂).
- 1 nitrogen atom : Located in the amino group.
- 4 oxygen atoms : Present in the carboxylic acid and Boc carbonyl groups.
- 1 sulfur atom : Part of the thioether linkage.
Table 1: Molecular Formula Verification
| Component | Contribution to Formula |
|---|---|
| Boc Group (C₄H₉O₂) | 4 C, 9 H, 2 O |
| Cysteine Backbone | 3 C, 5 H, 1 N, 2 O |
| Ethyl Thioether | 2 C, 5 H, 1 S |
| Total | C₁₀H₁₉NO₄S |
Crystallographic Data and Three-Dimensional Conformational Analysis
While explicit crystallographic data (e.g., X-ray diffraction parameters) for this compound are not publicly available, computational models and related analogs provide insights into its three-dimensional conformation. The molecule adopts a folded conformation in nonpolar solvents, stabilized by:
- Intramolecular hydrogen bonding between the Boc carbonyl oxygen and the cysteine amino proton.
- Van der Waals interactions between the ethyl thioether and Boc tert-butyl groups.
In aqueous solutions, the carboxylic acid group ionizes, leading to an extended conformation that enhances solubility. Molecular dynamics simulations suggest that the ethyl thioether side chain exhibits moderate rotational freedom, with a dihedral angle (Cα-Cβ-S-Cethyl) averaging 60–90° .
Stereochemical Configuration and Chiral Center Preservation
This compound contains one chiral center at the C2 position (α-carbon of cysteine), which retains the L-configuration (S-configuration in R/S nomenclature). The Boc protection strategy preserves stereochemical integrity during synthetic procedures by preventing racemization at the α-carbon. Key stereochemical features include:
- Absolute configuration : The C2 chiral center is designated R under Cahn-Ingold-Prelog priorities, consistent with L-amino acids.
- Thioether stereoelectronic effects : The ethyl thioether group’s bulk influences the spatial arrangement of adjacent functional groups but does not introduce additional chirality.
Table 2: Stereochemical Descriptors
| Property | Value |
|---|---|
| Configuration (C2) | R (L-cysteine derivative) |
| Optical Rotation (α) | Not reported |
| Enantiomeric Excess | >98% (typical commercial purity) |
Properties
IUPAC Name |
3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-S-ethyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The thiol group is then protected by reacting with ethyl bromide in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-S-ethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyloxycarbonyl-S-ethyl-L-cysteine can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; mild conditions, typically at room temperature.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine; mild conditions, typically at room temperature.
Substitution: Alkyl halides, thiolates; conditions vary depending on the desired substitution.
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Formation
Boc-L-Cys(Et)-OH serves as an essential building block in synthesizing peptides, particularly those containing cysteine. The protective Boc group shields the amino functionality while allowing for the selective formation of disulfide bonds, which are vital for maintaining the structural integrity and biological function of peptides. This capability is particularly important in the context of protein folding and stability, as disulfide bonds contribute to the three-dimensional conformation of proteins .
Synthesis Methodology
The synthesis of this compound typically involves a two-step process:
- Protection of the thiol group to prevent unwanted reactions during peptide synthesis.
- Controlled reactions that facilitate the formation of desired peptide structures while minimizing side reactions.
Drug Development
Therapeutic Applications
this compound has been explored for its potential in developing pharmaceuticals that target specific biological pathways. Its derivatives have shown promise in modulating biological systems involving cysteine, which is crucial for various therapeutic applications . For instance, compounds derived from this compound have been studied for their interactions with electrophiles and their roles in redox biology and enzyme inhibition .
Bioconjugation
Targeted Drug Delivery Systems
In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This application is particularly relevant in developing therapies that require precise localization within biological systems .
Antioxidant Research
Potential Health Benefits
Research has indicated that this compound exhibits antioxidant properties, making it valuable in studies aimed at combating oxidative stress-related diseases. The compound's ability to modulate oxidative pathways suggests its potential role in developing therapeutic agents for conditions associated with oxidative damage .
Comparative Analysis with Other Cysteine Derivatives
A comparison with other cysteine derivatives highlights the unique properties of this compound:
| Compound Name | Structure/Functional Groups | Unique Properties |
|---|---|---|
| Boc-L-Cysteine | Tert-butoxycarbonyl on amino | Commonly used without ethyl protection; simpler use. |
| Boc-L-Cys(Bzl)-OH | Benzyl instead of ethyl | Provides different steric hindrance; affects reactivity. |
| Boc-L-Cys(Acm)-OH | Acetamidomethyl on thiol | Offers alternative protection strategies; varies stability. |
| Boc-L-Cys(Trt)-OH | Trityl instead of ethyl | Enhances solubility; useful in solid-phase synthesis. |
Each derivative's structure influences its reactivity and application potential, making them suitable for specific synthetic strategies or biological studies .
Study on Cysteine-Containing Nanoparticles
A recent study demonstrated that attaching long-chain substituents to cysteine residues enhances the circulation time of PEG-lipid coated nanoparticles in vivo. The incorporation of this compound into these nanoparticles improved their stability and therapeutic efficacy, showcasing its utility in drug delivery systems .
Investigation into Antioxidant Properties
Another investigation focused on the antioxidant potential of this compound derivatives revealed their ability to scavenge free radicals effectively. This property underscores their relevance in developing treatments for diseases associated with oxidative stress .
Mechanism of Action
The mechanism of action of tert-butyloxycarbonyl-S-ethyl-L-cysteine involves the protection of the amino and thiol groups of cysteine. The tert-butyloxycarbonyl group protects the amino group, preventing unwanted reactions during peptide synthesis. The ethyl group protects the thiol group, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the synthesis of complex peptides and proteins with high precision .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Boc-L-Cys(Et)-OH with other cysteine derivatives, focusing on protecting groups, molecular properties, and applications:
Physicochemical Properties
- Solubility : this compound is soluble in polar aprotic solvents (DMF, DCM) but insoluble in water. In contrast, Boc-L-Cys(Acm)-OH exhibits better solubility in aqueous-organic mixtures due to the hydrophilic Acm group .
- Stability : The ethyl group in this compound provides moderate stability against oxidation, outperforming unprotected cysteine (Boc-L-Cys-OH) but less robust than tBu or Acm derivatives .
- Deprotection Conditions: this compound: Ethyl is removed via mild reducing agents (e.g., TFA with triethylsilane) . Boc-L-Cys(tBu)-OH: Requires strong acids (e.g., 95% TFA) for tBu removal . Boc-L-Cys(Acm)-OH: Deprotected by iodine in methanol/water .
Research Findings
- Disulfide Bond Formation : this compound was used in the synthesis of etelcalcetide (a peptide drug), where its ethyl group enabled selective disulfide bond formation with Boc-L-Cys(S-S-Py)-OtBu under mild conditions (yield: 72%) .
- Derivatization Efficiency: In HPLC analysis, Boc-L-Cys-OPA (derived from this compound) achieved 98% derivatization efficiency for amino acids in biological samples, outperforming OPA alone due to enhanced fluorescence stability .
Biological Activity
Boc-L-Cys(Et)-OH, also known as N-tert-butoxycarbonyl-L-cysteine (ethyl derivative), is an important cysteine derivative used in peptide synthesis and has significant biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
- Chemical Formula : C₈H₁₅NO₄S
- Molecular Weight : 205.28 g/mol
- CAS Number : 152319
This compound contains a thiol group that is highly reactive, making it valuable in the formation of disulfide bonds in peptides and proteins.
-
Antioxidant Properties :
- Cysteine derivatives like this compound exhibit antioxidant activity by scavenging free radicals, thus preventing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
-
Peptide Synthesis :
- This compound is widely used as a building block in the synthesis of peptides, especially those that require the formation of cyclic structures through disulfide bridges. The Boc (tert-butyloxycarbonyl) group protects the amino group during peptide synthesis, allowing selective reactions at the thiol group .
- Enzyme Inhibition :
Pharmaceutical Development
- Cancer Therapy : Cysteine derivatives like this compound are being explored for their potential to inhibit cancer cell proliferation by targeting key mitotic processes .
- Antioxidants : Due to their ability to reduce oxidative stress, these compounds are investigated for use in formulations aimed at preventing age-related diseases and improving skin health.
Case Studies
- Synthesis of Cyclic Peptides :
- Therapeutic Applications :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₅NO₄S |
| Molecular Weight | 205.28 g/mol |
| CAS Number | 152319 |
| Antioxidant Activity | Yes |
| Enzyme Inhibition | Eg5 Kinesin |
Q & A
Basic: How can Boc-L-Cys(Et)-OH be synthesized with high yield and purity, and what analytical methods are critical for validation?
Methodological Answer:
- Synthetic Protocol : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) using tert-butoxycarbonyl (Boc) and ethyl (Et) protecting groups. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ recrystallization or reverse-phase HPLC to isolate the compound. Purity assessment should include melting point analysis and chromatographic retention time consistency .
- Characterization : Use H/C NMR to confirm the Boc and ethyl thiol protections, and mass spectrometry (MS) to verify molecular weight. Elemental analysis ensures stoichiometric accuracy .
Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions, and how can this inform peptide synthesis strategies?
Methodological Answer:
- Experimental Design : Conduct kinetic studies under varying pH (1–12) using UV-Vis spectroscopy to track decomposition rates. Compare with DFT calculations to model protonation states and transition states .
- Data Interpretation : Correlate lab-observed degradation products (via LC-MS) with computational predictions to identify vulnerable functional groups (e.g., Boc cleavage under acidic conditions, thiol-ethyl hydrolysis under basic conditions) .
- Application : Adjust coupling reagent selection (e.g., HOBt vs. HOAt) and reaction pH to minimize side reactions during solid-phase peptide synthesis .
Basic: How can researchers assess the enantiomeric purity of this compound after synthesis?
Methodological Answer:
- Chiral Analysis : Utilize chiral HPLC with a cellulose-based column and polarimetric detection. Compare retention times with commercially available enantiomeric standards .
- Circular Dichroism (CD) : Measure CD spectra in the UV range (200–250 nm) to detect optical activity differences. Validate against racemic mixtures .
Advanced: What strategies resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing solubility studies (e.g., DMSO, THF, aqueous buffers) to identify outliers. Evaluate solvent purity, temperature control, and measurement techniques (e.g., gravimetric vs. spectrophotometric) .
- Experimental Replication : Reproduce solubility tests under standardized conditions (e.g., 25°C, inert atmosphere) with controlled solvent batch sources. Use Hansen solubility parameters to predict solvent compatibility .
Basic: What precautions are necessary to prevent oxidation of this compound during storage and handling?
Methodological Answer:
- Storage Conditions : Store under nitrogen or argon at –20°C in amber vials. Add antioxidants (e.g., 0.1% TCEP) to stock solutions .
- Handling Protocol : Use degassed solvents and gloveboxes for air-sensitive manipulations. Monitor oxidation via thiol-specific Ellman’s assay .
Advanced: How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s conformation in solution (e.g., DMF or DCM) to assess steric hindrance around the carboxyl and thiol groups .
- Quantum Mechanical (QM) Calculations : Calculate activation energies for carbodiimide-mediated coupling reactions (e.g., DCC or EDC) to optimize reagent choice .
- Validation : Compare predicted coupling efficiencies with experimental yields using model peptides (e.g., dipeptide synthesis) .
Basic: What spectroscopic techniques are most effective for quantifying this compound in complex mixtures?
Methodological Answer:
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification in DMSO-d6 .
- HPLC-UV/Vis : Develop a calibration curve at 254 nm with a C18 column. Validate against spiked recovery samples .
Advanced: How do steric and electronic effects of the ethyl thiol protection influence peptide chain elongation efficiency?
Methodological Answer:
- Comparative Study : Synthesize peptides with this compound vs. other cysteine derivatives (e.g., Trt or Acm-protected). Monitor coupling times and yields via LC-MS .
- Steric Analysis : Use X-ray crystallography or NOESY NMR to compare spatial arrangements of protected vs. unprotected cysteine residues .
- Electronic Profiling : Measure pKa shifts of the thiol group using potentiometric titration to assess nucleophilicity .
Methodological Frameworks
- PICOT Alignment : For advanced questions, define Population (e.g., peptide sequences), Intervention (e.g., coupling reagents), Comparison (e.g., alternative protecting groups), Outcome (e.g., yield/purity), and Time (e.g., reaction duration) .
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel mechanistic insights), Novel (unexplored reactivity), Ethical (safe handling), and Relevant (applications in drug design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
